α4β2 Subtype Selectivity Window
TC-2559 difumarate exhibits a clearly defined selectivity window for α4β2 receptors over related nicotinic subtypes, which distinguishes it from pan-agonists such as epibatidine and from alternative α4β2-preferring ligands with narrower selectivity margins [1]. The EC50 at human recombinant α4β2 receptors is 0.18 µM, whereas potencies at α2β4, α4β4, α3β4, α3β2, and α7 subtypes are 14.0, 12.5, >30, >100, and >100 µM respectively . This translates to a selectivity ratio of ≥69-fold for α4β2 over α4β4 and α2β4, and >555-fold over α3β2 and α7 .
| Evidence Dimension | Functional potency (EC50, µM) at recombinant human nAChR subtypes |
|---|---|
| Target Compound Data | α4β2: 0.18 µM; α4β4: 12.5 µM; α2β4: 14.0 µM; α3β4: >30 µM; α3β2: >100 µM; α7: >100 µM |
| Comparator Or Baseline | Nicotine (comparator pan-agonist): α4β2 EC50 ~1-4 µM; Epibatidine: α4β2 EC50 ~0.02 µM but lacks subtype selectivity |
| Quantified Difference | Selectivity ratio: α4β2/α4β4 ≈ 69-fold; α4β2/α2β4 ≈ 78-fold; α4β2/α3β2 > 555-fold |
| Conditions | HEK293 cells expressing human recombinant nAChRs; calcium flux (Fluo-3) assay |
Why This Matters
A ≥69-fold selectivity window enables experiments that isolate α4β2-mediated signaling with minimal contamination from β4-containing or α7 receptor activation, a requirement not met by pan-agonists like nicotine or epibatidine.
- [1] Chen Y, Sharples TJW, Phillips KG, et al. The nicotinic α4β2 receptor selective agonist, TC-2559, increases dopamine neuronal activity in the ventral tegmental area of rat midbrain slices. Neuropharmacology. 2003;45(3):334-344. View Source
